molecular formula C33H35BrN2O7S B12636201 C33H35BrN2O7S

C33H35BrN2O7S

Cat. No.: B12636201
M. Wt: 683.6 g/mol
InChI Key: PQKAJLOJBQUIGA-UHFFFAOYSA-N
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Description

The compound with the molecular formula C33H35BrN2O7S is a complex organic molecule that contains bromine, nitrogen, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C33H35BrN2O7S typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may include:

    Formation of Intermediates: Initial steps often involve the preparation of brominated aromatic compounds and sulfonated intermediates.

    Coupling Reactions: The intermediates are then coupled under specific conditions, such as the presence of catalysts and controlled temperatures, to form the final compound.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification systems can enhance the yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

C33H35BrN2O7S: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

C33H35BrN2O7S: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of C33H35BrN2O7S involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

C33H35BrN2O7S: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures may include other brominated aromatic compounds and sulfonated derivatives.

    Uniqueness: The presence of both bromine and sulfur atoms in the same molecule, along with its specific functional groups, gives unique chemical properties that can be leveraged in various applications.

Properties

Molecular Formula

C33H35BrN2O7S

Molecular Weight

683.6 g/mol

IUPAC Name

methyl 2-[3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C33H35BrN2O7S/c1-6-42-22-15-17(14-21(34)27(22)37)26-25-28(43-36(26)19-10-8-7-9-11-19)30(39)35(29(25)38)31-24(32(40)41-5)20-13-12-18(33(2,3)4)16-23(20)44-31/h7-11,14-15,18,25-26,28,37H,6,12-13,16H2,1-5H3

InChI Key

PQKAJLOJBQUIGA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C3C(C(=O)N(C3=O)C4=C(C5=C(S4)CC(CC5)C(C)(C)C)C(=O)OC)ON2C6=CC=CC=C6)Br)O

Origin of Product

United States

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